molecular formula C18H13F3N2O B2843916 N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1203067-56-4

N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2843916
CAS No.: 1203067-56-4
M. Wt: 330.31
InChI Key: KYHVJQJMNCBUAY-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide is a chemical compound of interest in medicinal chemistry research, incorporating both a 2-methylquinoline and a 2-(trifluoromethyl)benzamide moiety. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . In particular, quinoline derivatives have been extensively investigated for their potential as anticancer agents, with mechanisms of action that can include topoisomerase inhibition and disruption of key enzymatic pathways . Furthermore, recent studies on 4-[(quinolin-4-yl)amino]benzamide derivatives have highlighted the potential of quinoline-benzamide hybrids as novel anti-influenza agents, showing significant activity against the viral ribonucleoprotein (RNP) complex and RNA-dependent RNA polymerase (RdRp) . The specific substitution pattern of this compound suggests it may be a valuable candidate for researchers exploring new therapeutic agents in these areas. The presence of the 2-methyl group on the quinoline ring and the trifluoromethyl group on the benzamide are common modifications in medicinal chemistry aimed at optimizing a compound's pharmacological properties and metabolic stability. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c1-11-9-10-13-15(22-11)7-4-8-16(13)23-17(24)12-5-2-3-6-14(12)18(19,20)21/h2-10H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVJQJMNCBUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the trifluoromethyl group: This step involves the reaction of a suitable benzoyl chloride derivative with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Amidation reaction: The final step involves the coupling of 2-methylquinoline with the trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The trifluoromethylbenzamide scaffold is prevalent in pharmaceuticals and agrochemicals. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Biological Activity Application Key References
N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide 2-methylquinolin-5-yl, 2-(trifluoromethyl) Inferred sodium channel modulation Therapeutic (patent-derived)
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) Pyridinyl-ethyl, 3-chloro-5-(trifluoromethyl) Fungicidal Agricultural fungicide
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Hydroxyl, 5-chloro, 4-(trifluoromethyl)phenyl Antimicrobial, cytotoxic Anti-infective (intestinal SRB)
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) Morpholinyl, ethoxy, fluorobenzyl Gastrokinetic (prokinetic) Gastrointestinal motility
N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide Vinyl-pyridinyl, trifluoromethyl Metabolite of fluopyram Toxicological residue

Key Structural and Pharmacological Differences

Quinoline vs. Pyridine/Phenyl Moieties The 2-methylquinolin-5-yl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to fluopyram’s pyridinyl-ethyl group. Fluopyram’s pyridine ring with a chloro-trifluoromethyl substituent is critical for fungicidal activity, possibly by inhibiting succinate dehydrogenase .

Trifluoromethyl Position and Additional Substituents

  • The 2-(trifluoromethyl)benzamide core is shared across analogs, but substituents like hydroxyl (in salicylamides) or morpholine (in AS-4370) drastically alter solubility and target engagement. Hydroxyl groups increase polarity but may reduce metabolic stability, while morpholine enhances CNS penetration .

Metabolic Considerations Fluopyram metabolizes into 2-(trifluoromethyl)benzamide (BZM) and E/Z olefin isomers, which are included in residue definitions for regulatory compliance . In contrast, the target compound’s quinoline group may resist rapid cleavage, prolonging its half-life.

Biological Activity

N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available research findings, mechanisms of action, and comparative studies related to this compound.

Chemical Structure and Properties

The compound features a quinoline moiety substituted with a trifluoromethyl group and an amide functional group. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially improving binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Quinoline derivatives are known to inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition can lead to the cessation of bacterial growth, making it a candidate for antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens were reported as follows:

Pathogen MIC (µM)
Staphylococcus aureus15.67
Escherichia coli31.25

These results suggest that the compound possesses strong antibacterial activity compared to traditional antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. In vitro studies indicated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of approximately 25.72 µM . Furthermore, in vivo studies demonstrated a significant reduction in tumor growth in mice treated with this compound, highlighting its potential as an anticancer agent.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits unique properties due to its structural characteristics. For example:

Compound Activity Remarks
2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamideAntimicrobialEnhanced stability due to chloro and fluoro substituents
Other quinoline derivativesVariableGenerally less effective than the trifluoromethyl variant

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Morais et al. demonstrated that this compound significantly inhibited bacterial growth in vitro, supporting its potential use as an antibiotic alternative .
  • Anticancer Evaluation : Another research effort highlighted the compound's ability to induce apoptosis in tumor cells through flow cytometry analysis, revealing a promising pathway for cancer treatment development .

Q & A

Q. What are the recommended synthetic routes for N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a 2-methylquinolin-5-amine derivative with a 2-(trifluoromethyl)benzoyl chloride under basic conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) to activate the carboxylic acid group .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the product.
  • Yield optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can improve reaction efficiency and reduce side products .

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Purity (HPLC)Reference
Classical couplingDCC, DMAP65–75>95%
Microwave-assistedHATU, DIPEA85–90>98%

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the quinoline and benzamide moieties. For example, the trifluoromethyl group shows a distinct singlet at ~δ 120–125 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns of fluorine .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Kinase inhibition assays : Test against common targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Measure logP values (octanol/water) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer: Discrepancies often arise from assay conditions or off-target effects. Strategies include:

  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) .
  • Target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to confirm specificity .
  • Metabolite identification : LC-MS/MS to detect active metabolites that may contribute to observed effects .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinase domains .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
  • MD simulations : GROMACS for analyzing ligand-protein stability over 100-ns trajectories .

Table 2: Key SAR Findings

SubstituentActivity (IC₅₀, nM)TargetReference
2-CF₃12.5 ± 1.2EGFR
5-CH₃ (quinoline)8.7 ± 0.9VEGFR2

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
  • Process optimization : Switch from batch to flow chemistry for better temperature control and reduced racemization .

Q. What strategies mitigate discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in aromatic regions .
  • Isotopic labeling : Synthesize ¹⁹F-labeled analogs for clearer detection in complex matrices .

Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?

Answer:

  • Metabolic resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life .
  • Bioavailability : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

Q. What safety considerations are critical for handling this compound?

Answer:

  • Toxicity screening : Follow OECD guidelines for acute toxicity (LD₅₀) and genotoxicity (Ames test) .
  • Environmental hazards : Monitor for bioaccumulation potential due to fluorine content; comply with EPA guidelines for disposal .

Q. How can researchers validate target engagement in in vivo models?

Answer:

  • PET imaging : Synthesize ¹⁸F-labeled analogs (e.g., [¹⁸F]this compound) for real-time biodistribution studies in tumor-bearing mice .
  • Immunoblotting : Measure downstream phosphorylation markers (e.g., ERK1/2) in tumor tissues post-treatment .

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